N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic triazine derivative characterized by a central 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions. The compound features a benzamide moiety linked to the triazine ring via a methylene bridge, further modified with a pyrrole group at the para position of the benzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research for applications such as kinase inhibition or herbicidal activity .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-16-19-14(20-17(21-16)25-2)11-18-15(23)12-5-7-13(8-6-12)22-9-3-4-10-22/h3-10H,11H2,1-2H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBRNBSUELBUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(1H-pyrrol-1-yl)benzoic acid, which is then reacted with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: The compound can be reduced to modify the triazine ring or the benzamide group.
Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while substitution reactions on the triazine ring can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure with triazine and pyrrole moieties, contributing to its unique chemical properties. The molecular formula is , and it contains functional groups that enhance its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated the potential of compounds containing triazine derivatives in anticancer therapies. For instance, derivatives similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide have shown promising results against various cancer cell lines. A study highlighted that triazine-based compounds exhibited cytotoxic effects on human cancer cells such as HCT-116, MCF-7, and HeLa .
Table 1: Cytotoxicity of Triazine Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15 |
| Similar Triazine Derivative A | MCF-7 | 20 |
| Similar Triazine Derivative B | HeLa | 18 |
Antimicrobial Properties
Compounds with triazine structures have been recognized for their antimicrobial properties. Research indicates that they can act against a variety of pathogens, including bacteria and fungi. The incorporation of the pyrrole ring enhances the bioactivity of these compounds .
Herbicidal Activity
The herbicidal properties of triazine derivatives are well-documented. Research indicates that these compounds can inhibit the growth of certain weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .
Table 2: Herbicidal Efficacy of Triazine Compounds
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| This compound | Common Lambsquarters | 85 |
| Similar Triazine Derivative C | Pigweed | 90 |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the condensation reaction between appropriate precursors. The mechanism often involves nucleophilic attack facilitated by the triazine moiety, leading to the formation of stable amide bonds.
Case Study 1: Anticancer Evaluation
A comprehensive study evaluated the anticancer potential of various triazine derivatives. The results indicated that modifications to the pyrrole ring significantly influenced the cytotoxicity profiles against different cancer cell lines. This underscores the importance of structural optimization in drug design .
Case Study 2: Agricultural Field Trials
Field trials conducted with triazine-based herbicides demonstrated effective weed control in maize crops without significant phytotoxicity. These results suggest that such compounds could be developed into commercial herbicides that align with integrated pest management strategies .
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The triazine ring can act as a pharmacophore, binding to active sites of enzymes or receptors. The pyrrole and benzamide groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,5-triazine derivatives. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, reactivity, and biological activity.
Reactivity and Stability
- Methoxy vs. Morpholine Groups : The methoxy substituents in the target compound reduce electrophilicity at the triazine core compared to chloro-substituted analogues (e.g., atrazine), limiting its reactivity in nucleophilic substitution reactions. Morpholine derivatives exhibit intermediate reactivity due to the electron-donating nature of the morpholine ring .
- Pyrrole vs. This difference may influence binding affinity in biological systems .
Physicochemical Properties
- Solubility: The methoxy and pyrrole substituents reduce aqueous solubility compared to morpholine derivatives. For example, bis(morpholino-triazine) compounds exhibit solubility >10 mg/mL in water, whereas the target compound is sparingly soluble (<1 mg/mL) .
- LogP : Estimated LogP for the target compound is ~3.2, higher than morpholine analogues (LogP ~1.8), suggesting greater membrane permeability.
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C14H17N5O4
- Molecular Weight : 319.32 g/mol
- IUPAC Name : N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide
Biological Activity Overview
This compound exhibits a range of biological activities:
Antiviral Activity
Recent studies indicate that compounds with similar triazine structures have shown promising antiviral activity. For instance, a related triazine derivative demonstrated significant inhibition against viral replication in cell lines. The mechanism often involves interference with viral protein synthesis or replication processes .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies. It has been shown to inhibit cell proliferation and induce cell cycle arrest in several cancer cell lines. The structure suggests potential interactions with DNA or cellular signaling pathways related to apoptosis .
Antimicrobial Effects
Preliminary research indicates that this compound may possess antimicrobial properties against certain bacteria and fungi. The triazine moiety is often associated with enhanced antimicrobial activity due to its ability to disrupt cellular processes in pathogens .
The biological activity of this compound is thought to be mediated through:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Binding : Potential binding to DNA or RNA structures could disrupt normal cellular functions.
- Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antiviral Activity
A study examined the antiviral efficacy of a series of triazine derivatives, including this compound. The results showed significant inhibition of viral replication at concentrations as low as 0.20 μM in vitro .
Case Study 2: Anticancer Efficacy
In another study focusing on cancer cell lines (MT-4 cells), the compound demonstrated an EC50 value indicating effective cytotoxicity. The structure's influence on apoptosis was analyzed through molecular dynamics simulations which suggested strong interactions with apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the triazine core followed by coupling with the benzamide-pyrrole moiety. Key steps include:
- Triazine modification : Introducing methoxy groups via nucleophilic substitution under basic conditions (e.g., NaH/DMF) .
- Benzamide coupling : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or THF) .
- Optimization : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design can identify critical parameters affecting yield and purity .
Q. Example Table: Reaction Optimization Using DoE
| Factor | Low Level (-1) | High Level (+1) | Impact on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | +15 |
| Solvent (Polarity) | DCM | DMF | -10 |
| Catalyst Loading (mol%) | 5 | 15 | +20 |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy groups at C4/C6 of triazine, pyrrole protons at δ 6.8–7.2 ppm) .
- FTIR : Detect key functional groups (amide C=O stretch ~1650 cm⁻¹, triazine ring vibrations ~1550 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases or receptors). Prepare the compound’s 3D structure using PubChem data and dock with AutoDock Vina .
Q. What strategies are recommended for resolving contradictions in experimental data related to this compound’s physicochemical properties or biological activity?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed solvent, temperature) to isolate variables .
- Statistical Analysis : Apply ANOVA to determine if observed differences in biological activity (e.g., IC50 values) are statistically significant .
- Structural Confirmation : Use X-ray crystallography or advanced NMR (e.g., 2D COSY/NOESY) to resolve ambiguities in stereochemistry .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications enhancing this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Systematically replace triazine methoxy groups with electron-withdrawing/donating groups (e.g., -Cl, -NH2) and assess impact on solubility or binding .
- Functional Group Screening : Use parallel synthesis to generate derivatives (e.g., substituted benzamides) and test in high-throughput assays .
Q. Example Table: SAR for Triazine Modifications
| Substituent (R1, R2) | LogP | Solubility (mg/mL) | IC50 (nM) |
|---|---|---|---|
| -OCH3, -OCH3 | 2.1 | 0.5 | 150 |
| -Cl, -OCH3 | 2.8 | 0.3 | 90 |
| -NH2, -OCH3 | 1.5 | 1.2 | 220 |
Q. What experimental controls are critical when assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Include controls with inert atmospheres (N2) to rule out oxidative effects .
- pH-Dependent Stability : Use buffer solutions (pH 1–12) and quantify intact compound remaining after 24 hours. Compare to structurally similar analogs to identify degradation-prone motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
